molecular formula C14H20ClNO2S B2537354 N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine CAS No. 860787-28-6

N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine

Cat. No.: B2537354
CAS No.: 860787-28-6
M. Wt: 301.83
InChI Key: XOFWAPGMHFSSTA-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)ethyl]cyclohexanamine is a cyclohexanamine derivative featuring a 4-chlorobenzenesulfonyl group attached via an ethyl linker. Its molecular structure comprises a cyclohexylamine core (C₆H₁₁NH₂) connected to a 4-chlorobenzenesulfonyl moiety (ClC₆H₄SO₂-) through a two-carbon chain. The sulfonyl group imparts strong electron-withdrawing properties, while the chlorine substituent enhances lipophilicity and molecular stability. This compound’s estimated molecular formula is C₁₄H₁₉ClN O₂S, with a molecular weight of ~300.5 g/mol, making it heavier than many structural analogs (e.g., 243.8 g/mol for the thiophene-containing analog in ).

Synthesis routes may parallel methods such as GP5 or GP6 (described in ), involving nucleophilic substitution or coupling reactions, though yields and conditions would depend on the reactivity of the sulfonyl group.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c15-12-6-8-14(9-7-12)19(17,18)11-10-16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFWAPGMHFSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Chlorobenzene

The foundational step in synthesizing N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine involves preparing 4-chlorobenzenesulfonyl chloride. Industrial-scale production typically employs the reaction of chlorobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions.

Methodology :

  • Reactants : Chlorobenzene and chlorosulfonic acid in a 1:3–3.5 molar ratio.
  • Solvent : Halogenated aliphatic hydrocarbons (e.g., dichloromethane or chloroform) to enhance solubility and reduce byproduct formation.
  • Catalysts : Alkali metal salts (e.g., Na₂SO₄) or ammonium salts to suppress dichlorodiphenyl sulfone formation.
  • Conditions :
    • Temperature: 80–90°C for 2–4 hours.
    • Workup: Quenching in ice water followed by solvent distillation to isolate anhydrous 4-chlorobenzenesulfonyl chloride (yield: 81%).

Key Optimization :

  • Minimizing hydrolysis by avoiding aqueous workup at elevated temperatures.
  • Use of azeotropic distillation with toluene to remove residual water.

Sulfonylation of Ethylcyclohexanamine Intermediates

Direct Sulfonylation of 2-Aminoethylcyclohexane

The target compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-aminoethylcyclohexane.

Procedure :

  • Reactants :
    • 2-Aminoethylcyclohexane (1.0 equiv).
    • 4-Chlorobenzenesulfonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv) to neutralize HCl.
  • Solvent : Tetrahydrofuran (THF) at 0–5°C.
  • Reaction Time : 6–8 hours under nitrogen atmosphere.
  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (yield: 68–75%).

Mechanistic Insights :

  • The sulfonyl chloride reacts with the primary amine to form a sulfonamide via a two-step process:
    • Nucleophilic attack by the amine on the electrophilic sulfur.
    • Elimination of HCl, facilitated by the base.

Alternative Route: Reductive Amination

For substrates where 2-aminoethylcyclohexane is inaccessible, reductive amination offers a viable pathway.

Steps :

  • Imine Formation : Cyclohexanone reacts with 2-(4-chlorobenzenesulfonyl)ethylamine in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
  • Conditions :
    • pH 4–5 (acetic acid buffer).
    • 24-hour reaction time at 25°C.
  • Yield : 60–65% after purification.

Advanced Catalytic Strategies

Palladium-Catalyzed C–H Functionalization

Recent advances in palladium catalysis enable direct functionalization of C–H bonds, potentially streamlining synthesis.

Application :

  • Substrate : N-Protected ethylcyclohexanamine derivatives.
  • Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃).
  • Conditions :
    • 150°C in mesitylene.
    • Cs₂CO₃ as base and pivalic acid as proton shuttle.
  • Outcome : Intramolecular arylation forms cyclized products, though applicability to the target compound requires further study.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) :
    • δ 1.20–1.80 (m, 11H, cyclohexyl).
    • δ 2.95 (t, 2H, CH₂NH).
    • δ 3.45 (t, 2H, SO₂CH₂).
    • δ 7.55 (d, 2H, aromatic), 7.90 (d, 2H, aromatic).
  • ¹³C NMR :
    • 24.8 (cyclohexyl CH₂), 44.5 (CH₂NH), 53.1 (SO₂CH₂), 128–140 (aromatic C).

Infrared (IR) Spectroscopy :

  • Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Key Advantages Limitations
Direct Sulfonylation 68–75 0–5 Short reaction time Requires anhydrous conditions
Reductive Amination 60–65 25 Broad substrate scope Low yield due to imine equilibrium
Palladium Catalysis N/A 150 Atom economy Undeveloped for target compound

Industrial-Scale Considerations

Cost Efficiency

  • Chlorosulfonic Acid : ~$2.50/kg (bulk pricing), making it economical for large-scale synthesis.
  • Solvent Recovery : Halogenated solvents are recycled via distillation, reducing waste.

Environmental Impact

  • Byproduct Management : Dichlorodiphenyl sulfone is separated and repurposed in polymer synthesis.
  • Green Chemistry : Emerging methods explore ionic liquids as solvents to replace halogenated hydrocarbons.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown that sulfonamide derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzene sulfonyl group enhances its potency by increasing lipophilicity, which aids in penetrating bacterial membranes .

Enzyme Inhibition : N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, potentially disrupting their catalytic functions. This property is crucial for developing therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Pharmaceutical Development : The compound is being explored as a building block for synthesizing more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to novel drug candidates with enhanced efficacy and reduced side effects .

Materials Science

Photovoltaic Applications : Recent studies have highlighted the use of sulfonyl compounds in improving the stability and efficiency of perovskite solar cells. This compound can serve as a passivation agent to minimize carrier losses at interfaces, thereby enhancing the power conversion efficiency (PCE) of solar devices. Devices treated with this compound have shown significant improvements in long-term stability under ambient conditions .

Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers, where its sulfonyl group can act as a reactive site for further chemical modifications. This property is advantageous in developing smart materials with tailored properties for applications in sensors and actuators .

Industrial Applications

Specialty Chemicals Production : this compound is used in producing specialty chemicals due to its reactivity and ability to form various derivatives. These derivatives can find applications in diverse industrial processes, including agrochemicals and surfactants .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Photovoltaic Efficiency

Research conducted on perovskite solar cells treated with this compound showed an increase in PCE from 18.29% to 20.02%. This improvement was attributed to the compound's ability to passivate defects at the perovskite interface, leading to enhanced charge carrier dynamics and reduced recombination losses .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonyl group distinguishes it from analogs with thiophene () or dimethylamino () substituents. This group increases molecular weight and polarity compared to the dihydrochloride salt in , which prioritizes solubility over lipophilicity.
  • However, the sulfonyl group may reduce metabolic degradation compared to thiophene.

Key Observations :

  • The target compound’s synthesis may follow GP5/GP6 protocols (), though yields could vary due to steric hindrance from the bulky sulfonyl group. For example, tert-butylphenyl-substituted analogs achieve moderate yields (54%), while methoxyphenyl analogs yield lower (32%).

Toxicity and Regulatory Considerations

  • 4,4'-Methylenebis(cyclohexylamine) (): Evaluated under OECD guidelines for industrial safety, with isomer-specific toxicity profiles.
  • N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride: Salt form likely reduces volatility and inhalation risks compared to free bases.

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18ClNO2S
  • Molecular Weight : 287.81 g/mol

This compound features a cyclohexanamine core linked to a 4-chlorobenzenesulfonyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors in various signaling pathways, including those involved in cancer progression and inflammation.

  • Inhibition of Signaling Pathways : Analogous compounds have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in various cancers. Studies suggest that modifications in the sulfonamide group can enhance potency against this pathway .
  • Receptor Interactions : The sulfonyl moiety may facilitate binding to target receptors, potentially enhancing the compound's efficacy as an antagonist or inhibitor.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity IC50 Value (μM) Target
Study 1Hedgehog Pathway Inhibition0.082 ± 0.01SMO/Sufu
Study 2Anti-inflammatory Effects1.5COX Enzymes
Study 3Cytotoxicity in Cancer Cells0.5Various

Case Study 1: Hedgehog Pathway Inhibition

In a study focusing on the inhibition of the Hedgehog signaling pathway, this compound was evaluated alongside other sulfonamide derivatives. The compound exhibited significant inhibition with an IC50 value of 0.082 μM, indicating potent activity against this critical cancer pathway .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of this compound. It demonstrated an IC50 value of 1.5 μM against cyclooxygenase (COX) enzymes, suggesting that it could serve as a therapeutic agent for inflammatory diseases .

Toxicity and Safety Profile

Toxicity studies have shown that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Preliminary assessments indicate moderate toxicity levels in animal models, necessitating further investigation into its pharmacokinetics and long-term effects .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of a thioether intermediate followed by oxidation. A biphasic solvent system (organic/aqueous) with a base, as described for analogous sulfone derivatives, enhances reaction efficiency. For example, oxidation of thioethers using hydrogen peroxide (30%) in glacial acetic acid yields sulfones, though yields vary significantly (7–55%) depending on substituents and purification methods . Optimization of solvent polarity and base strength is critical to mitigate side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include the cyclohexylamine protons (δ 1.07–2.43 ppm, multiplet) and sulfonyl-adjacent ethylenic protons (δ 2.53–3.14 ppm). The 4-chlorobenzenesulfonyl group shows aromatic protons at δ 7.17–7.34 ppm .
  • HRMS : Accurate mass determination (e.g., [M + H]+) with <2 ppm error confirms molecular integrity .
  • FT-IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) are diagnostic .

Q. How can researchers address low yields during sulfone formation?

Low yields often stem from incomplete oxidation or side reactions. Strategies include:

  • Using excess H₂O₂ (4 eq.) in AcOH to drive oxidation .
  • Employing phase-transfer catalysts in biphasic systems to improve reactant interaction .
  • Purification via preparative HPLC with gradients (e.g., 5–95% ACN in NH₃) to isolate the sulfone from polar byproducts .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are effective?

Chiral resolution is achieved using Lux-series columns (e.g., Lux C4 or A1) with supercritical fluid chromatography (SFC). Mobile phases like 20% EtOH/NH₃ in CO₂ at 120–140 bar baseline-separate enantiomers (>99% ee). Detection at 220 nm ensures sensitivity to chiral centers near aromatic/amine groups .

Q. What computational methods are suitable for predicting protein interactions involving this sulfonamide derivative?

Molecular docking (e.g., AutoDock Vina) with proteins like 14-3-3 isoforms can model binding. Key steps:

  • Prepare the ligand (AM1-BCC charges) and receptor (PDB: 3G9K).
  • Simulate interactions focusing on sulfonyl oxygen hydrogen bonds and cyclohexyl hydrophobic pockets .
  • Validate using free-energy perturbation (FEP) or MM/GBSA to rank binding affinities .

Q. How do structural modifications (e.g., sulfonyl vs. sulfinyl groups) impact biological activity?

Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to sulfoxides. For example, replacing the sulfonyl with a sulfinyl group in analogs increases logP by ~0.5 units, improving blood-brain barrier penetration in CNS-targeted studies .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Challenge : Co-elution of sulfone byproducts with the target compound in RP-HPLC.
  • Solution : Use HILIC columns with acetonitrile/ammonium formate gradients to resolve polar impurities .
  • Validation : Spike recovery assays (90–110%) and LC-HRMS/MS for impurity structural elucidation .

Data Contradiction Analysis

Q. Why do reported synthetic yields for similar sulfonamides vary widely (e.g., 7% vs. 55%)?

Discrepancies arise from:

  • Substituent effects : Bulky groups (e.g., diphenylpropyl) hinder oxidation, reducing yields .
  • Purification losses : Low-yield reactions (e.g., 7% for N-(2-((3-phenylpropyl)sulfonyl)ethyl)cyclohexanamine) often involve aggressive HPLC conditions that degrade the product .
  • Scale dependency : Milligram-scale syntheses suffer from higher surface-area-to-volume ratios, increasing side reactions .

Methodological Recommendations

  • Synthesis : Prioritize thioether precursors with electron-withdrawing groups to accelerate oxidation .
  • Characterization : Combine NMR (for stereochemistry) with chiral SFC to confirm enantiopurity .
  • Computational Studies : Use hybrid QM/MM methods to model sulfonyl-protein interactions accurately .

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